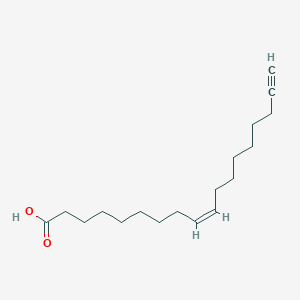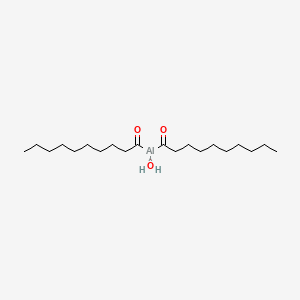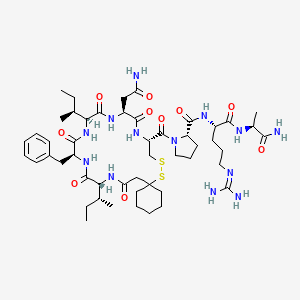
(Z)-octadec-9-en-17-ynoic acid
Overview
Description
(Z)-Octadec-9-en-17-ynoic acid, also known as (Z)-9-octadecen-17-ynoic acid, is a naturally occurring fatty acid that is found in many species of animals, plants, and microorganisms. This fatty acid has been studied extensively due to its potential applications in a variety of scientific and medical fields.
Scientific Research Applications
Biosynthesis of Alkyne-Containing Natural Products
Oleic Acid Alkyne plays a crucial role in the biosynthesis of alkyne-containing natural products. These products are important molecules that are widely distributed in microbes and plants . The alkyne group in Oleic Acid Alkyne is particularly useful in the biosynthesis of these natural products .
Medicinal Chemistry
The acetylenic products, such as Oleic Acid Alkyne, have significant applications in the field of medicinal chemistry . The terminal alkyne group can be used in click chemistry linking reactions, which enables the installation of a covalent bond of two chemical fragments to form complex molecular scaffolds for applications in pharmaceutical research .
Organic Synthesis
Oleic Acid Alkyne is used in organic synthesis, particularly in the synthesis of conjugated enynes and its derivatives found in many bioactive molecules . The terminal alkyne group is particularly useful for the alkyne–azide cycloaddition (“click” reaction), which enables the formation of complex molecular scaffolds .
Material Science
Inspired by the advantages of acetylenic products, Oleic Acid Alkyne is used in the field of material science . The terminal alkyne group can be used in click chemistry linking reactions, which enables the formation of complex molecular scaffolds for applications in material sciences research .
Bio-Orthogonal Tagging
The alkyne group in Oleic Acid Alkyne can be used as an important bio-orthogonal tag. It can be chemically or metabolically installed into biologically and medicinally important molecules, such as proteins, lipids, nucleic acids, and glycans . This handle enables the visualization and quantification of the alkyne-tagged molecules through bio-orthogonal chemistry .
Metabolism and Biological Activity Analysis
Oleic Acid Alkyne can be used to tag oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . The terminal alkyne group can be used in click chemistry linking reactions for this purpose .
Mechanism of Action
Target of Action
Oleic Acid Alkyne, also known as (Z)-octadec-9-en-17-ynoic acid, is a form of oleic acid with an ω-terminal alkyne . The primary targets of Oleic Acid Alkyne are the genes involved in fatty acid oxidation (FAO) and inflammation mediators .
Mode of Action
Oleic Acid Alkyne interacts with its targets by upregulating the expression of genes causing FAO through the deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex . It also has the ability to regulate the expression of E-selectin and sICAM, which are inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways related to fatty acid oxidation and inflammation. It upregulates the expression of genes causing FAO, leading to increased fatty acid metabolism . It also regulates the expression of E-selectin and sICAM, thereby affecting the inflammatory response .
Pharmacokinetics
It is known that oleic acid can be hydroxylated by a microsomal cytochrome p-450-dependent system (ω-oah) This suggests that Oleic Acid Alkyne may also undergo similar metabolic processes
Result of Action
The action of Oleic Acid Alkyne results in increased fatty acid metabolism and regulation of inflammation. By upregulating the genes involved in FAO, it promotes the breakdown of fatty acids . By regulating the expression of E-selectin and sICAM, it can potentially reduce inflammation .
properties
IUPAC Name |
(Z)-octadec-9-en-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNXWGQBCLLBN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)




![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)
![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)



![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)